methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
Overview
Description
Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a versatile small molecule scaffold with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a cyclopenta[b]pyridine core, making it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves multicomponent reactions. One common method includes the use of active methylene halogen derivatives as alkylating agents . The reaction conditions often involve stirring the mixture for a specific duration, followed by the addition of reagents like 1,2-dibromoethane . The resulting mixture is then subjected to various purification steps, including filtration and washing with solvents like water, ethanol, and hexane .
Industrial Production Methods
. These suppliers provide high-purity samples suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Alkylation reactions using active methylene halogen derivatives result in substituted cyclopenta[b]pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include 1,2-dibromoethane, manganese triflate, and tert-butyl hydroperoxide . Reaction conditions typically involve room temperature or slightly elevated temperatures, with reaction times varying from minutes to hours depending on the specific reaction.
Major Products
Major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives and oxidized analogues like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
Scientific Research Applications
Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, the oxidation of its analogues using manganese triflate and tert-butyl hydroperoxide suggests a mechanism involving the activation of oxygen species and subsequent oxidation of the pyridine ring . These interactions can lead to the formation of various end products with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate include:
5-methyl-7H-cyclopenta[b]pyridine: This compound shares a similar cyclopenta[b]pyridine core but differs in its substitution pattern.
6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines: These compounds have a thieno ring fused to the cyclopenta[b]pyridine core.
Uniqueness
This compound is unique due to its specific ester functional group and the potential for diverse chemical modifications. This versatility makes it a valuable scaffold for the synthesis of a wide range of derivatives with various applications in research and industry .
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-5-7-3-2-4-8(7)11-9/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLNMGWOZEBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221137-08-2 | |
Record name | methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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